molecular formula C13H13FN6O2 B6058719 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone

3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone

Cat. No. B6058719
M. Wt: 304.28 g/mol
InChI Key: FQZYADBSQGLHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone, also known as TAP-144, is a novel compound that has gained attention in the scientific community for its potential applications in research studies. This compound belongs to the class of piperazinone derivatives and has been found to exhibit unique properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone involves its interaction with the dopamine D2 receptor. Studies have shown that 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone can bind to the D2 receptor and activate it partially. This activation of the D2 receptor results in the modulation of dopamine signaling in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone has been found to have various biochemical and physiological effects. Studies have shown that 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone can increase the release of dopamine in the brain, which can result in increased locomotor activity and reward-related behavior. 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone has also been found to have anxiolytic and antidepressant effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone is its high affinity for the dopamine D2 receptor, which makes it a potent tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone is its partial agonist activity, which can result in complex effects on behavior and physiology.

Future Directions

There are several future directions for research on 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone. One of the significant areas of research is to study the role of 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone in addiction and substance abuse disorders. Studies have shown that 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone can reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the development of new treatments for addiction. Another area of research is to study the effects of 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone on cognitive function and memory. Studies have shown that 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone can improve cognitive function in animal models of cognitive impairment, making it a potential candidate for the development of new treatments for cognitive disorders.
Conclusion
In conclusion, 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone is a novel compound that has gained attention in the scientific community for its potential applications in various research studies. The compound's high affinity for the dopamine D2 receptor and its partial agonist activity make it a potent tool for studying the role of dopamine in various neurological disorders. However, further research is needed to fully understand the compound's effects on behavior and physiology and to develop new treatments for various disorders.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone involves a multi-step process that starts with the reaction of 4-fluoroaniline with ethyl chloroformate to form 4-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with sodium azide to form 4-fluoro-N-ethoxycarbonylazidoaniline. The next step involves the reaction of this intermediate with ethyl 2-(piperazin-1-yl)acetate to form 4-fluoro-N-ethoxycarbonylazidoanilide. Finally, the target compound 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone is obtained by the reaction of 4-fluoro-N-ethoxycarbonylazidoanilide with triethylamine and acetic anhydride.

Scientific Research Applications

3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone has been found to have potential applications in various research studies. One of the significant research areas where 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone has been studied is in the field of neuroscience. Studies have shown that 3-(4-fluorophenyl)-4-(1H-tetrazol-1-ylacetyl)-2-piperazinone has a high affinity for the dopamine D2 receptor and can act as a partial agonist. This property makes it a potential candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

3-(4-fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6O2/c14-10-3-1-9(2-4-10)12-13(22)15-5-6-20(12)11(21)7-19-8-16-17-18-19/h1-4,8,12H,5-7H2,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZYADBSQGLHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=C(C=C2)F)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-4-[2-(tetrazol-1-yl)acetyl]piperazin-2-one

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